molecular formula C9H11NO3 B493116 p-Hydroxyphenyl dimethylcarbamate CAS No. 37522-02-4

p-Hydroxyphenyl dimethylcarbamate

Cat. No.: B493116
CAS No.: 37522-02-4
M. Wt: 181.19g/mol
InChI Key: RWVPIPVEBIXNMK-UHFFFAOYSA-N
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Description

p-Hydroxyphenyl dimethylcarbamate is an organic compound with the molecular formula C9H11NO3 It is a phenolic carbamate ester, characterized by the presence of a hydroxyl group attached to a benzene ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Hydroxyphenyl dimethylcarbamate typically involves the reaction of p-hydroxyphenol with dimethyl carbonate in the presence of a catalyst. This reaction proceeds under mild conditions and is considered environmentally friendly due to the use of dimethyl carbonate, which is a less hazardous alternative to phosgene .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. These systems allow for the efficient production of carbamates by reacting various amines with dimethyl carbonate over solid catalysts . The use of iron-chrome catalysts has been shown to yield high amounts of the desired product with good selectivity.

Chemical Reactions Analysis

Types of Reactions

p-Hydroxyphenyl dimethylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated phenols

Scientific Research Applications

p-Hydroxyphenyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Hydroxyphenyl dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • p-Hydroxybenzoic acid
  • p-Hydroxycinnamic acid
  • p-Coumaric acid

Uniqueness

p-Hydroxyphenyl dimethylcarbamate is unique due to its dual functional groups (hydroxyl and carbamate), which allow it to participate in a variety of chemical reactions and interactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4-hydroxyphenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10(2)9(12)13-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVPIPVEBIXNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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